Cas no 2228521-58-0 (5-{1-(tert-butoxy)carbonylpiperidin-2-yl}-1,2-oxazole-3-carboxylic acid)

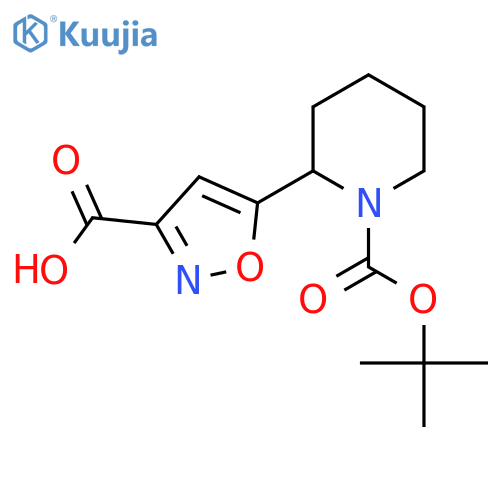

2228521-58-0 structure

商品名:5-{1-(tert-butoxy)carbonylpiperidin-2-yl}-1,2-oxazole-3-carboxylic acid

5-{1-(tert-butoxy)carbonylpiperidin-2-yl}-1,2-oxazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-{1-(tert-butoxy)carbonylpiperidin-2-yl}-1,2-oxazole-3-carboxylic acid

- 5-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-1,2-oxazole-3-carboxylic acid

- 2228521-58-0

- EN300-1889396

-

- インチ: 1S/C14H20N2O5/c1-14(2,3)20-13(19)16-7-5-4-6-10(16)11-8-9(12(17)18)15-21-11/h8,10H,4-7H2,1-3H3,(H,17,18)

- InChIKey: GABZCRXFMUACHF-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(N1CCCCC1C1=CC(C(=O)O)=NO1)=O

計算された属性

- せいみつぶんしりょう: 296.13722174g/mol

- どういたいしつりょう: 296.13722174g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 407

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 92.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

5-{1-(tert-butoxy)carbonylpiperidin-2-yl}-1,2-oxazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1889396-0.5g |

5-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-1,2-oxazole-3-carboxylic acid |

2228521-58-0 | 0.5g |

$1027.0 | 2023-09-18 | ||

| Enamine | EN300-1889396-10.0g |

5-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-1,2-oxazole-3-carboxylic acid |

2228521-58-0 | 10g |

$4606.0 | 2023-05-25 | ||

| Enamine | EN300-1889396-10g |

5-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-1,2-oxazole-3-carboxylic acid |

2228521-58-0 | 10g |

$4606.0 | 2023-09-18 | ||

| Enamine | EN300-1889396-5.0g |

5-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-1,2-oxazole-3-carboxylic acid |

2228521-58-0 | 5g |

$3105.0 | 2023-05-25 | ||

| Enamine | EN300-1889396-0.25g |

5-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-1,2-oxazole-3-carboxylic acid |

2228521-58-0 | 0.25g |

$985.0 | 2023-09-18 | ||

| Enamine | EN300-1889396-0.05g |

5-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-1,2-oxazole-3-carboxylic acid |

2228521-58-0 | 0.05g |

$900.0 | 2023-09-18 | ||

| Enamine | EN300-1889396-1g |

5-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-1,2-oxazole-3-carboxylic acid |

2228521-58-0 | 1g |

$1070.0 | 2023-09-18 | ||

| Enamine | EN300-1889396-0.1g |

5-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-1,2-oxazole-3-carboxylic acid |

2228521-58-0 | 0.1g |

$943.0 | 2023-09-18 | ||

| Enamine | EN300-1889396-1.0g |

5-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-1,2-oxazole-3-carboxylic acid |

2228521-58-0 | 1g |

$1070.0 | 2023-05-25 | ||

| Enamine | EN300-1889396-2.5g |

5-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-1,2-oxazole-3-carboxylic acid |

2228521-58-0 | 2.5g |

$2100.0 | 2023-09-18 |

5-{1-(tert-butoxy)carbonylpiperidin-2-yl}-1,2-oxazole-3-carboxylic acid 関連文献

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

2228521-58-0 (5-{1-(tert-butoxy)carbonylpiperidin-2-yl}-1,2-oxazole-3-carboxylic acid) 関連製品

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量